N-Nitrosomethylethylamine
Overview
Description
N-Nitrosomethylethylamine is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group (-NO) attached to an amine. These compounds are known for their high mutagenic and carcinogenic potential. This compound, in particular, has been identified in various environmental and industrial contexts, raising concerns about its impact on human health and the environment .
Mechanism of Action
Target of Action
N-Nitrosomethylethylamine, like many nitrosamines, is known to interact with DNA in cells . The primary target of its action is the DNA molecule, specifically the nitrogenous bases that make up the genetic code .
Mode of Action
This compound undergoes enzymatic α-hydroxylation with cytochrome P450, forming a dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a diazonium, a DNA alkylating agent . This agent can then interact with DNA, causing damage that can lead to mutations and potentially cancer .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the nitrosation process . This process involves the conversion of secondary amines to N-nitrosamines in the presence of nitrite and carbonyl compounds . The formation of N-nitrosamines is influenced by factors such as pH and the structure of the secondary amines .
Pharmacokinetics
It is known that many nitrosamines are volatile and can be readily absorbed by the body through various routes, including inhalation, ingestion, and dermal contact . Once in the body, they can be distributed to various tissues, metabolized, and eventually excreted .
Result of Action
The primary result of this compound’s action is DNA damage, which can lead to mutations and potentially cancer . Nitrosamines, including this compound, are known carcinogens and are reasonably anticipated to be human carcinogens .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of carbonyl compounds can enhance the formation of N-nitrosamines during the nitrosation process . Additionally, the pH of the environment can influence the dominant intermediate for N-nitrosamine formation . Furthermore, this compound, like many nitrosamines, can be found throughout the human environment, from air, water, and soil to foods, drinks, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosomethylethylamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methylethylamine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of the secondary amine and nitrosating agent into a reaction vessel, with careful monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosomethylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds with higher oxidation states.
Reduction: Reduction reactions can convert this compound back to its corresponding amine.
Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Higher nitroso compounds.
Reduction: Corresponding secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Nitrosomethylethylamine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Investigated for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.
Medicine: Studied for its potential role in drug development and as a biomarker for exposure to nitrosamines.
Industry: Used in the production of certain rubber and plastic products, as well as in the synthesis of other chemicals
Comparison with Similar Compounds
N-Nitrosomethylethylamine shares similarities with other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. it is unique in its specific structure and reactivity:
N-Nitrosodimethylamine: Known for its high carcinogenicity and widespread occurrence in the environment.
N-Nitrosodiethylamine: Similar in structure but with different alkyl groups, leading to variations in reactivity and toxicity.
N-Nitrosopyrrolidine: Contains a cyclic structure, resulting in different chemical behavior and applications.
This compound stands out due to its specific combination of methyl and ethyl groups, which influence its chemical properties and biological effects .
Properties
IUPAC Name |
N-ethyl-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDCJKARQCRONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021036 | |
Record name | N-Nitroso-N-methylethylamine | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [HSDB], Pale yellow oil. | |
Record name | N-Nitrosomethylethylamine | |
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Record name | N-NITROSOMETHYLETHYLAMINE | |
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Boiling Point |
163 °C at 747 mm Hg, 170 °C | |
Record name | N-NITROSOMETHYLETHYLAMINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-NITROSOMETHYLETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/863 | |
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Flash Point |
76 °C | |
Record name | N-NITROSOMETHYLETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/863 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in water (30%) and in organic solvents & lipids | |
Record name | N-NITROSOMETHYLETHYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |
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Density |
0.9448 at 18 °C/4 °C | |
Record name | N-NITROSOMETHYLETHYLAMINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
0.945 | |
Record name | N-NITROSOMETHYLETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/863 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
1.1 [mmHg] | |
Record name | N-Nitrosomethylethylamine | |
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Color/Form |
Yellow liquid | |
CAS No. |
10595-95-6 | |
Record name | N-Nitrosomethylethylamine | |
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Record name | N-Nitrosomethylethylamine | |
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Record name | N-Nitroso-N-methylethylamine | |
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Record name | Ethanamine, N-methyl-N-nitroso- | |
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Record name | N-NITROSOMETHYLETHYLAMINE | |
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Record name | N-NITROSOMETHYLETHYLAMINE | |
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Record name | N-NITROSOMETHYLETHYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/863 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NMEA is a potent carcinogen, meaning it can cause cancer. [, , , , , ] Studies in rats have shown that NMEA primarily induces liver tumors, although esophageal tumors can also occur. []
A: NMEA requires metabolic activation to exert its carcinogenic effects. This activation can be initiated by hydroxylation of either the methyl or ethyl moiety, leading to the formation of reactive intermediates that can alkylate DNA. [, , ]
A: Research suggests that hydroxylation at the alpha-position of the ethyl group of NMEA occurs at a higher rate compared to the methyl group. As a result, 7-methylguanine is a major DNA adduct formed by NMEA, present in significantly higher concentrations than 7-ethylguanine in hepatic DNA. []
A: While beta-trideuterated NMEA, which has a slower rate of beta-hydroxylation, shows a broader organ specificity, the levels of beta-hydroxyethylated DNA bases observed in vivo suggest that this metabolic route does not contribute significantly to the carcinogenicity of NMEA. []
A: NMEA is considered a probable human carcinogen and has been identified as a disinfection byproduct in drinking water. [, , , , ] While the US EPA has set a maximum admissible concentration for NMEA in drinking water at 20 ng/L, probabilistic risk assessment suggests that the cancer risk from dietary intake of NMEA is low and likely negligible. [, ]
ANone: Several analytical methods have been developed for the detection and quantification of NMEA, primarily utilizing gas chromatography coupled with various detection methods. These methods include:
- Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , ]
- Gas chromatography coupled with nitrogen-phosphorus detector (GC-NPD) []
- Gas chromatography-tandem mass spectrometry (GC-MS/MS) [, , , ]
- High-performance liquid chromatography with ultraviolet and ion-exchange detection (HPLC-UV-IE) []
- Liquid chromatography-accurate mass high-resolution mass spectrometry (LC-HRMS) []
- Nanoelectrospray ionization high-field asymmetric waveform ion mobility spectrometry with quadrupole time-of-flight mass spectrometry (nESI-FAIMS-MS-MS). []
A: NMEA's low molecular weight and volatility pose challenges for its analysis in environmental samples. [, ] Effective extraction and pre-concentration techniques, such as solid-phase extraction (SPE) with different cartridges and headspace solid-phase microextraction (HS-SPME) are often required to achieve the desired sensitivity and accuracy. [, , , , , , ]
A: Method validation is crucial for ensuring the accuracy, precision, and specificity of analytical methods for NMEA quantification. [] Researchers have validated various methods for NMEA analysis in different matrices, demonstrating their suitability for monitoring NMEA levels in environmental and food samples. [, , , , , ]
A: NMEA is primarily formed as a disinfection byproduct during water treatment with chlorine, especially in the presence of ammonia ions and precursors like methylethylamine. [, , , ]
ANone: NMEA can be degraded in the environment through various processes, including:
- Biodegradation: Studies have shown that NMEA can be biotransformed under methanogenic conditions, with complete degradation observed in the presence of degradable electron donors. []
- Photolysis: NMEA undergoes rapid photolysis in surface water, with half-lives ranging from 12 to 15 minutes under simulated sunlight conditions. [] This suggests that photodegradation can be a significant removal pathway for NMEA in sunlit surface waters.
A: Although NMEA's carcinogenicity in humans is well-documented, its ecotoxicological effects require further investigation. [] Considering its presence in biosolids, which are often used as soil amendments, understanding the fate and transport of NMEA in soil and its potential impact on terrestrial ecosystems is crucial. []
A: The formation of NMEA during water disinfection is influenced by several factors, including:- Presence of precursor compounds: NMEA formation is dependent on the presence of precursor compounds, such as methylethylamine, which can react with chlorine to form NMEA. [, , , , ]- Chlorine concentration: While chlorine is essential for disinfection, higher chlorine concentrations can lead to increased NMEA formation. [, , ]- Ammonia concentration: The presence of ammonia can significantly influence NMEA formation. Studies have shown that an increase in ammonia concentration, under constant chlorine levels, can enhance NMEA formation up to a certain point. [] - pH: The pH of the water also plays a role, with specific pH ranges favoring NMEA formation. []
A: Studies have reported varying levels of NMEA in drinking water, ranging from below detection limits to several ng/L. [, , , ] The occurrence of NMEA is often associated with the use of chloramination as a disinfection method. []
A: Several strategies can be implemented to mitigate NMEA formation during drinking water treatment:- Optimization of chlorination: Carefully controlling chlorine dosage and contact time can help minimize NMEA formation. [, , ]- Alternative disinfectants: Exploring alternative disinfection methods, such as ozonation or UV treatment, can reduce the formation of NMEA and other nitrosamines. [, , ]- Pre-treatment options: Implementing pre-treatment steps, like activated carbon filtration, can remove NMEA precursors and reduce their availability for NMEA formation. []- Enhanced coagulation and filtration: Optimizing coagulation and filtration processes can effectively remove NMEA precursors from the water, thereby reducing the potential for NMEA formation. []
ANone: NMEA has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol. Its structure consists of a nitroso group (N=O) bonded to a methylamino group (CH3NH) and an ethyl group (CH2CH3).
A: While specific spectroscopic data for NMEA is not extensively discussed in the provided research, various analytical techniques like GC-MS and GC-MS/MS are used to identify and quantify NMEA. [, , , , , , , , ] These techniques rely on characteristic fragmentation patterns and mass-to-charge ratios of NMEA for its identification and confirmation. []
A: Yes, research is ongoing to develop effective methods for removing NMEA from contaminated water. Some promising approaches include:- Advanced oxidation processes (AOPs): AOPs like UV/H2O2 and O3/H2O2 have shown promising results in degrading NMEA and other nitrosamines in water. []- Biological activated carbon (BAC) filtration: BAC filtration has been identified as a potential treatment option for removing NMEA, particularly NDMA, from drinking water. []
A: Investigating alternative chemicals with lower potential for NMEA formation during chloramination is an active research area. []
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